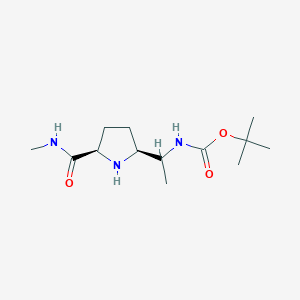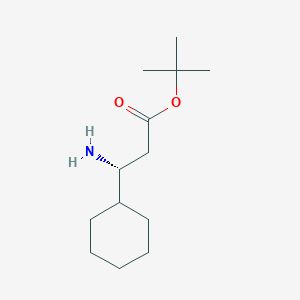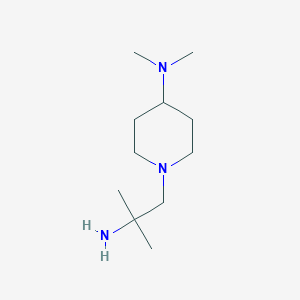![molecular formula C7H2BrCl2N3 B15279843 7-Bromo-2,3-dichloropyrido[3,4-b]pyrazine](/img/structure/B15279843.png)
7-Bromo-2,3-dichloropyrido[3,4-b]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2,3-dichloropyrido[3,4-b]pyrazine is a heterocyclic compound with the molecular formula C7H2BrCl2N3 It is characterized by a pyridopyrazine core substituted with bromine and chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3-dichloropyrido[3,4-b]pyrazine typically involves the condensation of appropriate precursors. One common method includes the reaction of 2,3-dichloropyridine with bromine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The final product is typically purified through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Bromo-2,3-dichloropyrido[3,4-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridopyrazines, while coupling reactions can produce biaryl derivatives.
Wissenschaftliche Forschungsanwendungen
7-Bromo-2,3-dichloropyrido[3,4-b]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 7-Bromo-2,3-dichloropyrido[3,4-b]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.
Vergleich Mit ähnlichen Verbindungen
- 7-Bromo-2,3-dichloropyrido[2,3-b]pyrazine
- 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
- Quinoxalines and other pyridopyrazine derivatives
Uniqueness: 7-Bromo-2,3-dichloropyrido[3,4-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.
Eigenschaften
Molekularformel |
C7H2BrCl2N3 |
|---|---|
Molekulargewicht |
278.92 g/mol |
IUPAC-Name |
7-bromo-2,3-dichloropyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C7H2BrCl2N3/c8-5-1-3-4(2-11-5)13-7(10)6(9)12-3/h1-2H |
InChI-Schlüssel |
HFXPBILWADPDGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CN=C1Br)N=C(C(=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6,7,8-Tetrahydro-9H-cyclohepta[d]pyrimidin-9-one](/img/structure/B15279761.png)




![4-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)benzenesulfonyl fluoride](/img/structure/B15279803.png)

![3,3,16,16-tetrahexyl-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde](/img/structure/B15279818.png)





